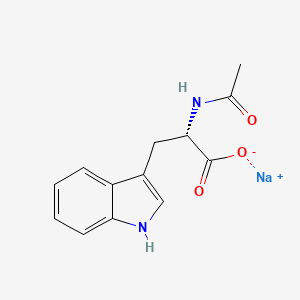

N-Acetyl-L-tryptophan sodium

説明

Structure

3D Structure of Parent

特性

CAS番号 |

62208-95-1 |

|---|---|

分子式 |

C13H13N2NaO3 |

分子量 |

268.24 g/mol |

IUPAC名 |

sodium;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |

InChIキー |

UQSHZBSQKMVQBS-YDALLXLXSA-M |

異性体SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |

正規SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |

製品の起源 |

United States |

Unraveling the Mechanism of Action of N-Acetyl-L-Tryptophan Sodium: A Dual-Perspective Technical Guide

Executive Summary

N-Acetyl-L-tryptophan (NAT), frequently formulated as its highly soluble sodium salt, is a multifaceted compound that bridges the gap between neuropharmacology and biophysical protein chemistry. For drug development professionals, understanding NAT requires navigating a complex—and sometimes contradictory—body of literature. This whitepaper deconstructs the mechanism of action of NAT, detailing its potent neuroprotective capacity via mitochondrial stabilization, correcting a widespread historical error regarding its receptor pharmacology, and outlining its critical biophysical role as a protein excipient in biologics.

The Pharmacological Paradigm: Neuroprotection & Apoptosis Inhibition

Mitochondrial Stabilization and the Apoptotic Cascade

NAT exhibits profound neuroprotective effects, demonstrating high efficacy in rescuing motor neurons in models of amyotrophic lateral sclerosis (ALS) and oxidative stress[1]. The core mechanism driving this protection is the stabilization of the mitochondrial membrane.

Under severe oxidative stress (e.g., reactive oxygen species accumulation), mitochondria undergo membrane permeabilization. This catastrophic event releases pro-apoptotic factors—specifically cytochrome c, Second Mitochondria-derived Activator of Caspases (Smac), and Apoptosis-Inducing Factor (AIF)—from the mitochondrial intermembrane space into the cytoplasm[1][2]. NAT acts upstream in the apoptotic cascade by effectively inhibiting this release[1][3]. By sequestering cytochrome c within the mitochondria, NAT prevents the formation of the apoptosome, thereby halting the downstream activation of caspase-9 and the executioner caspase-3[1].

NAT inhibits mitochondrial cytochrome c release, preventing caspase-driven neuronal apoptosis.

Correcting the Literature: The NK-1 Receptor Controversy

A critical juncture in evaluating NAT for drug development is addressing its historical classification. For years, NAT was widely and incorrectly classified in the literature as a Substance P / Neurokinin-1 receptor (NK-1R) antagonist[3]. Many studies attributed its observed anti-inflammatory effects—such as the downregulation of IL-1β and caspase-1—to this specific receptor antagonism[1].

However, rigorous radioligand binding assays have recently dismantled this assumption. A pivotal 2022 study demonstrated that NAT displays no significant binding to either human or rat NK-1R, even at millimolar concentrations[4]. This paradigm shift is crucial for researchers: the repeated claim of NAT being an NK-1R antagonist is an error[4]. Its neuroprotective and anti-inflammatory properties are instead driven by unspecific physicochemical mechanisms, direct mitochondrial interactions, and reactive oxygen species (ROS) scavenging[3][4].

The Biophysical Paradigm: Protein Stabilization

Beyond its pharmacological applications, N-Acetyl-L-tryptophan sodium serves a vital biophysical role as an excipient in biologics. In radiopharmaceuticals and human serum albumin (HSA) formulations, NAT sodium (often combined with sodium caprylate) acts as a potent stabilizer[5].

During the heat denaturation and manufacturing processes of albumin-based products, proteins are highly susceptible to oxidative degradation. NAT exerts a protective physicochemical effect on the sulfhydryl groups of albumin, significantly diminishing oxidation and preventing thermal stress-induced aggregation[5].

Quantitative Pharmacodynamics & Efficacy Data

To facilitate rapid comparative analysis, the following table synthesizes the established quantitative metrics associated with NAT's efficacy and binding profile.

| Pharmacological Parameter | Target / Model | Observed Value | Reference |

| IC₅₀ (Neuroprotection) | NSC-34 Motoneurons (H₂O₂-induced stress) | 0.3 µM | [2] |

| IC₅₀ (Neuroprotection) | Primary Motor Neurons (H₂O₂-induced stress) | 16 nM | |

| Maximum Protection | H₂O₂-mediated NSC-34 cell death | 47% | [6] |

| Receptor Binding Affinity (Ki) | Human / Rat NK-1 Receptor | > 1 mM (No binding) | [4] |

| Excipient Retention Time | HPLC (Albumin formulations) | 13.07 min | [5] |

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to establish NAT's true mechanisms of action.

Protocol 1: Assessing Mitochondrial Cytochrome c Release Inhibition

-

Objective: To determine if NAT prevents apoptosis by physically stabilizing mitochondrial membranes.

-

Causality: By separating the mitochondria from the cytosol via differential centrifugation, we can track the physical translocation of Cytochrome c. If NAT is effective, Cytochrome c will remain sequestered in the heavy mitochondrial pellet rather than spilling into the cytosol.

-

Step-by-Step Workflow:

-

Cell Culture & Treatment: Culture NSC-34 motoneurons. Pre-treat with NAT (0.1–300 µM) for 2 hours prior to stress induction. Rationale: Pre-treatment ensures NAT is intracellularly available to stabilize mitochondria before oxidative damage initiates.

-

Stress Induction: Expose cells to H₂O₂ to reliably induce oxidative stress, triggering mitochondrial membrane permeabilization.

-

Subcellular Fractionation: Lyse cells using a Dounce homogenizer in an isotonic isolation buffer. Centrifuge at 1,000 x g to remove intact cells/nuclei. Centrifuge the supernatant at 10,000 x g to isolate the heavy mitochondrial pellet. The remaining supernatant is the cytosolic fraction.

-

Self-Validating Western Blot: Run both fractions on SDS-PAGE and probe for Cytochrome c.

-

Trustworthiness Check: You MUST probe the cytosolic fraction for GAPDH (positive cytosolic control) and VDAC or COX IV (negative mitochondrial control). If VDAC appears in the cytosolic lane, the fractionation failed due to cross-contamination, invalidating the assay.

-

Step-by-step workflow for quantifying NAT-mediated inhibition of cytochrome c release.

Protocol 2: Radioligand Binding Assay (NK-1R Validation)

-

Objective: To test and disprove the historical claim that NAT acts as a direct NK-1R antagonist.

-

Causality: Measuring the competitive displacement of a radiolabeled, known NK-1R ligand (like [³H]-Substance P) by NAT determines direct binding affinity.

-

Step-by-Step Workflow:

-

Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human NK-1R.

-

Incubation: Incubate membranes with a fixed concentration of [³H]-Substance P and varying concentrations of NAT (up to 1 mM) in assay buffer for 60 minutes at room temperature.

-

Filtration & Measurement: Terminate the reaction by rapid filtration through GF/B filters. Wash extensively to remove unbound radioligand, and measure bound radioactivity via liquid scintillation counting.

-

Self-Validating Controls:

-

Trustworthiness Check: Run a parallel assay using a known, high-affinity NK-1R antagonist (e.g., Aprepitant) as a positive control. If Aprepitant successfully displaces the radioligand (yielding a standard IC₅₀ curve) but NAT shows no displacement, the lack of NAT binding is confirmed as a true negative, proving it does not interact with the receptor[4].

-

References

-

N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed (NIH).[Link]

-

N-ACETYL-L-TRYPTOPHAN SODIUM - Inxight Drugs (NCATS).[Link]

-

Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed (NIH).[Link]

-

Tryptophan Metabolism via Kynurenine Pathway: Role in Solid Organ Transplantation - MDPI.[Link]

-

N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed (NIH). [Link]

-

Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality? - PMC (NIH).[Link]

Sources

- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-ACETYL-L-TRYPTOPHAN SODIUM [drugs.ncats.io]

Mechanistic Insights into N-Acetyl-L-Tryptophan Sodium for Biotherapeutic Stabilization

Target Audience: Researchers, Formulation Scientists, and Biopharmaceutical Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary: The Oxidative Liability of Biotherapeutics

In the development of parenteral biotherapeutics—ranging from human serum albumin (HSA) to highly concentrated monoclonal antibodies (mAbs)—maintaining structural and chemical integrity is a primary formulation challenge. Amino acid residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys) are highly susceptible to oxidation during manufacturing, photo-irradiation, and long-term storage[1]. Left unmitigated, oxidation leads to protein discoloration, aggregation, altered pharmacokinetics, and potentially severe immunogenic responses in patients.

To combat this, N-Acetyl-L-tryptophan sodium (NAT) has emerged as a cornerstone excipient. As a Senior Application Scientist, I have structured this guide to move beyond surface-level formulation recipes. Here, we will dissect the exact physicochemical causality behind NAT's efficacy, map its sacrificial degradation pathways, and provide field-proven, self-validating analytical protocols for quantifying its protective capabilities in your drug development pipeline.

Molecular Mechanics of N-Acetyl-L-Tryptophan Sodium

The selection of NAT over free L-tryptophan is a deliberate structural choice. The N-acetylation of the alpha-amino group removes the reactive primary amine, effectively preventing unwanted Maillard-like cross-linking reactions with reducing sugars or other formulation components.

The Sacrificial Antioxidant Mechanism

NAT functions primarily as a sacrificial antioxidant . Because it is highly soluble and free-floating in the formulation buffer, it presents a higher collision frequency with reactive oxygen species (ROS) than the buried or partially exposed Trp residues of the folded protein. Furthermore, NAT possesses a lower oxidation potential than structural Trp, making it the thermodynamically favored target for free radicals, peroxides, and photo-induced oxidative stress[2].

-

In Human Serum Albumin (HSA): NAT is often co-formulated with sodium octanoate (caprylate). While octanoate binds to hydrophobic pockets to stabilize the protein against thermal denaturation (e.g., during 60°C pasteurization), NAT specifically acts to protect the free sulfhydryl group of the Cys34 residue from oxidative breakdown[3]. This synergistic stabilization is critical for commercial albumin and radiopharmaceutical kits[4].

-

In Monoclonal Antibodies (mAbs): NAT provides a robust shield for labile Trp residues in the Complementarity-Determining Regions (CDRs) and Fc domains, drastically reducing AAPH-induced and light-induced oxidation[2]. As NAT neutralizes ROS, it is sacrificially degraded into specific, trackable metabolites[5].

Sacrificial oxidation mechanism of NAT protecting biotherapeutics from ROS.

Quantitative Efficacy and Degradation Profiling

Understanding the fate of NAT is just as important as understanding its protective effect. When NAT absorbs oxidative damage, it converts into a highly conserved panel of degradants regardless of whether the stress is thermal or oxidative[5]. Monitoring these degradants is a reliable proxy for the oxidative stress load your formulation has endured.

Table 1: Comparative Efficacy of Standard Biotherapeutic Excipients

| Excipient | Target Residue Protected | Primary Stress Mitigated | Mechanism of Action |

| N-Acetyl-L-Tryptophan | Trp, Cys34 | Oxidative (ROS, Light) | Sacrificial oxidation (lower oxidation potential) |

| Sodium Octanoate | Global Conformation | Thermal (Heat) | Hydrophobic pocket binding / structural rigidification |

| L-Methionine | Met | Oxidative (Peroxides) | Sacrificial oxidation to methionine sulfoxide |

Table 2: Major Degradation Products of NAT[5]

| Degradant | Mass Shift (Da) | Structural Alteration | Analytical Indicator |

| Hydroxytryptophan (OH-Trp) | +16 | Addition of one oxygen atom | Early-stage ROS exposure |

| N-formylkynurenine (NFK) | +32 | Indole ring cleavage & double oxidation | Severe photo-irradiation / radical flux |

| Kynurenine (Kyn) | +4 | Loss of formyl group from NFK | Prolonged thermal/oxidative stress |

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate NAT's efficacy in your specific formulation, you must employ forced degradation studies coupled with high-resolution mass spectrometry. The following protocols are designed with built-in causality and self-validation steps to ensure data integrity.

Step-by-step analytical workflow for evaluating NAT-mediated oxidative protection.

Protocol 1: AAPH-Induced Oxidative Stress Testing

Causality: 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) undergoes thermal decomposition to generate peroxyl radicals at a constant, predictable rate. This allows for precise titration of oxidative stress, unlike unpredictable ambient light exposure.

-

Sample Preparation: Prepare the biologic (e.g., mAb at 10 mg/mL) in the target buffer. Create two arms: one with NAT (e.g., 1-5 mM) and a vehicle control.

-

Radical Induction: Spike samples with 1 mM AAPH and incubate at 40°C.

-

Self-Validating Quench: At designated time points (e.g., 2h, 4h, 24h), immediately quench the reaction by adding a massive molar excess of free L-methionine (e.g., 50 mM) and flash-freezing. Validation: The L-methionine instantly scavenges remaining radicals, ensuring that the oxidation quantified by LC-MS strictly represents the exact incubation window, eliminating post-sampling artifactual oxidation.

Protocol 2: Tryptic Peptide Mapping for Oxidation Quantification

Causality: To accurately quantify site-specific oxidation, the protein must be completely unfolded and digested into peptides. Intact mass analysis lacks the resolution to pinpoint which specific Trp or Met residue was oxidized.

-

Denaturation & Reduction: Dilute the quenched sample in 6M Guanidine-HCl and reduce with 10 mM Dithiothreitol (DTT) at 37°C for 30 minutes. Causality: This breaks disulfide bonds, unspooling the protein so trypsin can access all cleavage sites.

-

Alkylation: Add 20 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes. Causality: IAA caps the free thiols, preventing disulfide scrambling which would otherwise convolute the MS spectra.

-

Digestion: Buffer exchange to pH 7.5 and digest with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

-

LC-MS/MS Analysis: Inject onto a reversed-phase C18 column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Self-Validating Quantification: Use Extracted Ion Chromatograms (XIC) to integrate the area under the curve for the native peptide and its oxidized variants (+16 Da, +32 Da). Validation: Spike in a known concentration of a heavy-isotope labeled synthetic peptide standard prior to injection. This normalizes any run-to-run variations in electrospray ionization efficiency, ensuring that the calculated % oxidation is absolute, not relative.

Formulation Safety and Regulatory Grounding

From a regulatory perspective, NAT is a highly de-risked excipient. In silico, in vitro, and in vivo safety assessments have repeatedly demonstrated an acceptable safety profile for parenteral biotherapeutic formulations[2]. Under recommended storage conditions (2–8°C), NAT degradation is minimal, proving it is stable under normal manufacturing and handling conditions while remaining primed to activate only when the drug product faces oxidative insult[5].

Conclusion

N-Acetyl-L-tryptophan sodium is not merely a passive buffer component; it is an active, sacrificial shield that preserves the structural and functional integrity of high-value biologics. By understanding its preferential reaction kinetics with ROS and employing rigorous, self-validating LC-MS/MS workflows, formulation scientists can precisely tune NAT concentrations to guarantee the shelf-life and safety of next-generation protein therapeutics.

References

- [Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations] - [nih.

- [Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress] - [nih.

- [Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine] - [nih.

- [Visible Light Degradation of a Monoclonal Antibody in a High-Concentration Formulation: Characterization of a Tryptophan-Derived Chromophoric Photo-product] - [acs.

- [Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA] - [nih.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and purification of N-Acetyl-L-tryptophan for research

- 1. researchgate.net [researchgate.net]

- 2. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]

- 6. US2797226A - Process of resolving dl-acyl tryptophan compounds and products obtained thereby - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. N-acetyl-l-methionine is a superior protectant of human serum albumin against photo-oxidation and reactive oxygen species compared to N-acetyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of N-Acetyl-L-Tryptophan: From Albumin Stabilizer to Monoclonal Antibody Protector

Executive Summary

The formulation of biotherapeutics requires excipients that not only stabilize the native conformation of proteins but also actively defend against chemical degradation. N-Acetyl-L-tryptophan (NAT) is a prime example of an excipient that has evolved from a historical thermal stabilizer in plasma-derived products to a highly specific, sacrificial antioxidant in modern monoclonal antibody (mAb) formulations. This whitepaper explores the discovery, mechanistic causality, and analytical validation of NAT, providing a comprehensive guide for formulation scientists.

Historical Context: The Human Serum Albumin Era

The clinical use of Human Serum Albumin (HSA) as a plasma expander necessitated rigorous viral inactivation protocols, primarily pasteurization at 60°C for 10 hours. This severe thermal stress naturally leads to protein denaturation and the oxidation of highly susceptible residues, particularly the free sulfhydryl group at Cysteine-34 (Cys-34).

Early formulation efforts discovered that sodium caprylate (octanoate) effectively stabilized HSA against heat by binding to multiple hydrophobic sites, thereby increasing the protein's denaturation temperature[1]. However, octanoate offered no protection against oxidative stress. To solve this, N-Acetyl-L-tryptophan was introduced into 5% commercial HSA solutions at a concentration of 4 mM[1].

The causality behind this historical choice lies in binding affinity and redox chemistry. NAT binds to Site II of HSA with an affinity of 9.1×104M−1 [1]. While bound, it acts as a localized reactive oxygen species (ROS) scavenger, preferentially absorbing oxidative damage and keeping the critical Cys-34 residue in a reduced state during the prolonged thermal treatment[1].

Mechanistic Insights: Sacrificial Protection in Biotherapeutics

As the biopharmaceutical industry shifted toward recombinant monoclonal antibodies, the challenge evolved from thermal denaturation to long-term storage stability and photostability. Tryptophan (Trp) residues located in the Complementarity-Determining Regions (CDRs) of mAbs are highly vulnerable to oxidation, which directly correlates with a loss of target binding affinity and biological function[2].

Why N-Acetyl-L-Tryptophan over Free L-Tryptophan?

While free L-tryptophan can theoretically scavenge ROS, NAT is the superior excipient. The N-acetylation of the primary amine serves a dual purpose:

-

Prevention of Side Reactions: It blocks the primary amine from participating in unwanted Maillard reactions or forming adducts with the therapeutic protein.

-

Optimized Redox Potential: NAT exhibits a lower oxidation potential compared to free L-tryptophan, making it a more thermodynamically favorable target for ROS[3]. Furthermore, upon exposure to UV/Vis light, NAT produces significantly less hydrogen peroxide ( H2O2 ) than free L-tryptophan, minimizing secondary oxidative cascades[3].

The Oxidation Pathway

When exposed to ROS—such as peroxyl radicals generated by AAPH or singlet oxygen generated by light—the electron-rich indole ring of NAT undergoes an electrophilic attack. This sacrificial degradation opens the pyrrole ring, converting NAT into specific degradants: kynurenine (Kyn), N-formylkynurenine (NFK), and hydroxytryptophan (OH-Trp)[4]. By intercepting these radicals, NAT prevents the oxidation of the structural Trp residues within the mAb[4].

Fig 1. Sacrificial ROS scavenging mechanism of N-Acetyl-L-tryptophan.

Quantitative Data: Excipient Efficacy Comparison

To design robust formulations, scientists often combine NAT with L-methionine, creating a synergistic antioxidant shield where NAT protects Trp residues and L-methionine protects Met residues[5]. The table below summarizes the quantitative parameters of these key excipients.

| Excipient | Primary Target / Application | HSA Binding Affinity ( M−1 ) | Oxidation Reduction Efficacy | Key Degradation Products |

| N-Acetyl-L-tryptophan (NAT) | HSA (Cys-34), mAbs (Trp) | 9.1×104 (Site II) | >80% reduction in Trp oxidation | Kynurenine, N-formylkynurenine |

| Sodium Octanoate | HSA (Thermal stabilization) | 1.5×106 (Site II) | Minimal (Thermal protectant) | N/A |

| L-Methionine | mAbs (Met residues) | N/A | >90% reduction in Met oxidation | Methionine sulfoxide |

Data synthesized from binding assays and peptide mapping studies[1],[2].

Experimental Methodology: Self-Validating Protocol for NAT Efficacy

As a Senior Application Scientist, I emphasize that proving the efficacy of an antioxidant requires a self-validating system . You cannot simply measure the reduction of oxidation on the protein; you must simultaneously quantify the degradation of the excipient. If NAT degrades but mAb oxidation does not decrease proportionally, the excipient may be acting as a pro-oxidant or forming reactive secondary metabolites.

The following protocol utilizes AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to provide a controlled, steady rate of free radical generation, ensuring reproducible stress testing[6].

Step-by-Step Workflow

-

Formulation Preparation: Dialyze the target mAb into a base buffer (e.g., 20 mM histidine, pH 6.0). Spike the formulation with NAT at concentrations ranging from 0.1 mM to 5.0 mM[6]. Prepare an identical control formulation lacking NAT.

-

Controlled Stress Induction: Add AAPH to a final concentration of 1 mM. Incubate the samples at 40°C for exactly 14 hours to induce peroxyl radical formation[6].

-

Reaction Quenching: Terminate the radical reaction by rapidly buffer-exchanging the samples using spin columns (e.g., Zeba™ Spin Desalting Columns) at 4°C.

-

Excipient Tracking (Mass Balance): Analyze the low-molecular-weight flow-through using Reversed-Phase Chromatography (RP-HPLC) or 1H NMR spectroscopy[7],[5]. Quantify the depletion of intact NAT and the appearance of its degradation products (Kyn, NFK).

-

Proteolytic Digestion: Denature, reduce (using DTT), and alkylate (using iodoacetamide) the recovered mAb. Digest the protein using Trypsin or Endoproteinase Lys-C.

-

uLC-MS Peptide Mapping: Analyze the digested peptides using ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (uLC-MS). Calculate the relative percentage of oxidation by dividing the peak area of the oxidized Trp peptide (+16 Da for OH-Trp, +32 Da for NFK) by the sum of the native and oxidized peptide areas[8].

Fig 2. Self-validating workflow for evaluating NAT-mediated oxidative protection and mass balance.

Conclusion

The history of N-Acetyl-L-tryptophan is a testament to the rational design of biopharmaceutical formulations. Originally deployed to protect Human Serum Albumin from the brute force of thermal pasteurization, NAT has been elegantly repurposed to defend the delicate Complementarity-Determining Regions of modern monoclonal antibodies against insidious oxidative stress. By understanding the causality of its sacrificial mechanism and employing rigorous, self-validating analytical frameworks, formulation scientists can leverage NAT to significantly extend the shelf-life and safety profiles of next-generation therapeutics.

References

-

Anraku, M., et al. "Stabilizing mechanisms in commercial albumin preparations: Octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress." Biochimica et Biophysica Acta (BBA) - Proteins & Proteomics, 2004. 1

-

Ji, J. A., et al. "Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations." Journal of Pharmaceutical Sciences, 2009. 7

-

Sormacheva, E. D., et al. "Photodegradation of Rituximab and Critical Evaluation of Its Sensibility to Electromagnetic Radiation." Free Radical Biology and Medicine, 2017. 4

-

"Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy." ACS Pharmacology & Translational Science, 2020. 5

-

"Use of tryptophan derivatives for protein formulations." US Patent Application US20170239355A1, 2017.2

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20170239355A1 - Use of tryptophan derivatives for protein formulations - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2017117304A1 - Use of tryptophan derivatives for protein formulations - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. JP7046814B2 - Use of tryptophan derivatives for protein formulations - Google Patents [patents.google.com]

N-Acetyl-L-tryptophan as a neurokinin-1 receptor antagonist

Deconstructing the NAT Paradox: Structural Determinants and Methodological Workflows for Neurokinin-1 Receptor Antagonism

Executive Summary

The interaction between the neuropeptide Substance P (SP) and the Neurokinin-1 Receptor (NK-1R) is a fundamental driver of neurogenic inflammation, pain transmission, and neurodegeneration. Modulating this axis is a major objective in neuropharmacology. However, preclinical research has been historically clouded by a pervasive methodological error regarding the compound N-Acetyl-L-tryptophan (NAT). Widely commercialized and cited in literature as a direct NK-1R antagonist[1],[2], recent rigorous radioligand binding assays have definitively proven that NAT possesses no functional affinity for the NK-1R.

The confusion stems from a structural misattribution. NAT is merely the synthetic precursor to true, high-affinity NK-1R antagonists like L-732,138 (N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester)[3],[4]. While NAT does exhibit potent neuroprotective properties in models of Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS)[5],[6], it achieves this via a completely orthogonal mechanism: the direct inhibition of mitochondrial cytochrome c release[6].

As drug development professionals, relying on unverified tool compounds can derail entire preclinical pipelines. This technical guide deconstructs the structural determinants of NK-1R antagonism, clarifies the NAT paradox, and provides self-validating experimental workflows to ensure scientific integrity in your neuropharmacological assays.

Structural Pharmacology: The Divergence of Binding and Efficacy

To understand why the NAT error propagated, we must examine the structural biology of the NK-1R binding pocket. The endogenous agonist, Substance P, binds to NK-1R primarily through its hydrophobic C-terminal sequence (Phe-Phe-Gly-Leu-Met-NH2). To competitively displace SP, an antagonist must possess significant lipophilic bulk to occupy this deep hydrophobic transmembrane pocket.

NAT, being a simple acetylated amino acid, lacks this steric bulk and fails to bind the human or rat NK-1R even at millimolar concentrations. The true antagonist, L-732,138, was synthesized by appending a 3,5-bis(trifluoromethyl)benzyl ester group to the NAT scaffold[3],[4]. This bulky, electron-withdrawing ester moiety perfectly anchors the molecule within the NK-1R pocket, yielding an IC50 of 2.3 nM[3].

Because NAT demonstrated robust in vivo efficacy—such as reducing L-DOPA-induced dyskinesia[5] and rescuing NSC-34 motoneurons from H2O2-induced cell death[1]—researchers mistakenly attributed these effects to NK-1R antagonism without performing orthogonal binding validation. In reality, NAT acts downstream by stabilizing mitochondrial membranes and preventing the release of apoptotic factors like cytochrome c, Smac, and AIF[6].

Fig 1: Divergent mechanisms of L-732,138 (true NK-1R antagonist) and NAT (mitochondrial protectant).

Quantitative Pharmacological Profiling

To establish a reliable baseline for drug screening, it is critical to separate receptor binding affinity from functional cellular efficacy. The table below summarizes the corrected pharmacological profiles of these compounds.

| Compound | Primary Target / Mechanism | Binding Affinity (IC50) | Functional Efficacy (Cell Survival IC50) |

| Substance P | NK-1R (Endogenous Agonist) | ~0.1 - 0.5 nM | N/A (Induces Inflammation) |

| L-732,138 | NK-1R (Competitive Antagonist) | 2.3 ± 0.7 nM[3] | Variable based on cell line |

| L-733,060 | NK-1R (Competitive Antagonist) | 0.8 nM[7] | Variable based on cell line |

| N-Acetyl-L-tryptophan | Mitochondrial Protectant | > 1,000,000 nM | 0.3 µM (NSC-34 motoneurons)[1] |

Methodological Workflows: Building Self-Validating Systems

As a Senior Application Scientist, I mandate that every assay must be a self-validating system. If a compound fails to show efficacy, the assay design must inherently prove whether the failure is due to the compound's lack of activity or a systemic assay breakdown.

Protocol A: Self-Validating Radioligand Binding Assay (NK-1R Affinity)

Causality & Rationale: To definitively prove whether a compound binds to NK-1R, we use [125I]-Substance P due to its high specific activity. Crucially, we must use Chinese Hamster Ovary (CHO) cells expressing the human NK-1R. Rodent orthologs have structural variations (e.g., at histidine 197 and 265) that cause compounds like L-732,138 to exhibit a 200-fold drop in affinity[3]. Furthermore, because highly basic neuropeptides like SP stick to glass fiber, we pre-treat filtration plates with 0.1% Polyethyleneimine (PEI) to neutralize the charge and eliminate false-positive background noise.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO cells stably expressing human NK-1R. Homogenize in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane pellet.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I]-Substance P, and varying concentrations of the test compound (e.g., NAT or L-732,138) in assay buffer (containing 3 mM MnCl2 to stabilize the receptor-G-protein complex).

-

Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer to trap receptor-bound radioligand while washing away unbound free ligand.

-

Quantification: Add scintillation cocktail and count radioactivity (CPM) using a microplate scintillation counter.

Self-Validation Matrix:

-

Total Binding (TB): Radioligand + Membrane only. (Confirms receptor viability).

-

Non-Specific Binding (NSB): Radioligand + Membrane + 1 µM unlabeled SP. (Must be < 20% of TB; confirms signal-to-noise ratio).

-

Positive Control: L-732,138. (Must yield an IC50 of ~2.3 nM; confirms assay sensitivity)[3].

Fig 2: Self-validating radioligand binding workflow for NK-1R affinity quantification.

Protocol B: Subcellular Cytochrome c Release Assay (NAT's True Mechanism)

Causality & Rationale: Because NAT does not bind NK-1R, its neuroprotective effects in ALS models must be validated via its true target: the mitochondria[6]. By inducing oxidative stress with H2O2, we trigger the intrinsic apoptotic pathway. We use subcellular fractionation to separate the mitochondria from the cytosol, allowing us to quantify the exact degree to which NAT prevents cytochrome c from leaking into the cytoplasm.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Culture NSC-34 motoneurons. Pre-treat with 10 µM NAT for 2 hours, followed by exposure to 1 mM H2O2 to induce oxidative stress[1].

-

Subcellular Fractionation: Lyse cells in a mild digitonin-based permeabilization buffer (which ruptures the plasma membrane but leaves mitochondrial membranes intact).

-

Centrifugation: Centrifuge at 1,000 × g to remove nuclei, then at 10,000 × g for 15 minutes. The supernatant is the cytosolic fraction; the pellet is the mitochondrial fraction.

-

Western Blotting: Run fractions on an SDS-PAGE gel. Probe with anti-cytochrome c antibodies.

Self-Validation Matrix:

-

Fraction Purity Check (Critical): Probe the cytosolic fraction for VDAC (a mitochondrial porin) and the mitochondrial fraction for GAPDH (a cytosolic enzyme). If VDAC appears in the cytosol, the homogenization was too harsh, the mitochondria ruptured artificially, and the assay is invalid.

-

Efficacy Readout: Successful NAT treatment will show high cytochrome c in the mitochondrial pellet and absent/low cytochrome c in the cytosolic supernatant compared to the H2O2-only control[6].

Conclusion

The classification of N-Acetyl-L-tryptophan as an NK-1R antagonist is a historical artifact that highlights the dangers of phenotypic assumptions in drug discovery. While NAT is a highly valuable neuroprotective agent capable of halting mitochondrial-driven apoptosis, it is entirely inert at the neurokinin-1 receptor. By utilizing its esterified derivatives (like L-732,138) for targeted NK-1R antagonism, and by implementing strict, self-validating biochemical assays, researchers can ensure the mechanistic integrity of their therapeutic pipelines.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Acetyl-L-tryptophan 1218-34-4 [sigmaaldrich.com]

- 3. Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NK1 receptor antagonist N-acetyl-L-tryptophan reduces dyskinesia in a hemi-parkinsonian rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

N-Acetyl-L-tryptophan as a Potential Therapeutic for Amyotrophic Lateral Sclerosis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Unmet Need in ALS and a Novel Therapeutic Avenue

Amyotrophic Lateral Sclerosis (ALS) is a relentless and fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord.[1][2] This degeneration leads to muscle weakness, paralysis, and ultimately, respiratory failure. The pathological cascade in ALS is complex and multifactorial, involving oxidative stress, mitochondrial dysfunction, neuroinflammation, and excitotoxicity.[1][3][4][5][6] Despite decades of research, therapeutic options remain limited, highlighting a critical unmet medical need for novel strategies that can target these interconnected pathways.

This technical guide explores the scientific rationale, preclinical evidence, and mechanistic underpinnings of N-Acetyl-L-tryptophan (NAT) as a potential therapeutic agent for ALS. NAT has emerged as a promising candidate due to its demonstrated neuroprotective properties, including the inhibition of mitochondrial cell death pathways and modulation of neuroinflammation.[1][2][7] We will delve into its interaction with the kynurenine pathway of tryptophan metabolism—a critical regulator of inflammation and neuronal survival that is often dysregulated in neurodegenerative diseases.[8][9][10][11]

This document is designed to provide drug development professionals and researchers with a comprehensive overview of NAT, from its molecular mechanism to detailed protocols for its preclinical evaluation.

The Kynurenine Pathway: A Critical Hub in ALS Pathogenesis

The metabolism of the essential amino acid L-tryptophan is a key area of interest in neurodegeneration.[12][13][14] Over 95% of tryptophan is catabolized through the kynurenine pathway (KP), which produces a range of neuroactive metabolites.[8][9][11] This pathway is a double-edged sword; it can generate both neuroprotective molecules, such as kynurenic acid (KYNA), and neurotoxic compounds, like quinolinic acid (QUIN).[8][11][15]

In the context of ALS, there is substantial evidence of KP dysregulation.[8][9][10] Neuroinflammation, a hallmark of ALS, triggers the activation of indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme of the KP.[8][14] This shunts tryptophan metabolism towards the production of QUIN by activated microglia and infiltrating macrophages.[14] QUIN is a potent agonist of N-methyl-D-aspartate (NMDA) receptors, contributing to excitotoxicity, oxidative stress, and ultimately, motor neuron death.[10][14][15] Studies have shown significantly increased levels of QUIN in the serum and cerebrospinal fluid (CSF) of ALS patients.[10][14]

Therefore, strategies aimed at rebalancing the KP, either by inhibiting the production of neurotoxic metabolites or by promoting the synthesis of neuroprotective ones, represent a promising therapeutic approach for ALS.

N-Acetyl-L-tryptophan (NAT): A Multi-Target Neuroprotective Agent

N-Acetyl-L-tryptophan (L-NAT) is a derivative of L-tryptophan that has demonstrated significant neuroprotective effects in various models of neurological disease.[1][2][16] Its therapeutic potential in ALS stems from its ability to address multiple pathological mechanisms simultaneously.

Mechanism of Action

The neuroprotective effects of L-NAT are attributed to a dual mechanism of action:

-

Inhibition of Mitochondrial Apoptotic Pathways: L-NAT acts as an inhibitor of mitochondrial cytochrome c release.[1][2] By preventing the release of cytochrome c and other pro-apoptotic factors like Smac/DIABLO and AIF from the mitochondria into the cytoplasm, L-NAT effectively blocks the activation of the intrinsic apoptotic cascade, including the activation of caspase-9 and caspase-3.[1][2] This is a critical intervention, as mitochondrial dysfunction and apoptosis are central to motor neuron loss in ALS.[1]

-

Antagonism of the Neurokinin-1 Receptor (NK-1R): L-NAT functions as an antagonist of the neurokinin-1 receptor (NK-1R), the primary receptor for the pro-inflammatory neuropeptide Substance P.[1][2] The Substance P/NK-1R system is implicated in neuroinflammation. By blocking this receptor, L-NAT can inhibit the secretion of pro-inflammatory cytokines such as IL-1β and reduce glial cell activation, thereby mitigating the inflammatory environment that exacerbates neuronal damage in ALS.[1][2]

Furthermore, L-NAT has been shown to restore proteasomal function, which is often impaired in ALS and contributes to the accumulation of toxic protein aggregates.[1]

Preclinical Evidence in ALS Models

The therapeutic potential of L-NAT is supported by robust preclinical data from both in vitro and in vivo models of ALS.

In Vitro Studies

In studies using NSC-34 motor neuron-like cells and primary motor neurons, L-NAT demonstrated significant neuroprotective effects.[1] Key findings include:

-

Stereospecific Protection: N-acetyl-L -tryptophan rescued motor neurons from cell death, whereas its isomer, N-acetyl-D -tryptophan, had no protective effect, highlighting a specific biological interaction.[1]

-

Inhibition of Apoptosis: L-NAT effectively inhibited the activation of caspase-1, -9, and -3, key executioners of apoptosis.[1]

-

Anti-inflammatory Effects: The treatment reduced the secretion of the pro-inflammatory molecules Substance P and IL-1β.[1]

In Vivo Studies: The SOD1-G93A Mouse Model

The most compelling preclinical evidence for L-NAT comes from studies using the mSOD1(G93A) transgenic mouse, a widely used and well-characterized animal model of ALS.[2] Administration of L-NAT to these mice resulted in significant therapeutic benefits.

| Metric | Vehicle Control | L-NAT Treatment | Improvement |

| Disease Onset | ~ Day 95 | Delayed | Significant Delay |

| Survival | ~ Day 125 | Extended | Significant Extension |

| Motor Performance | Progressive Decline | Ameliorated Deterioration | Significant Improvement |

| Motor Neuron Loss | Severe | Ameliorated | Significant Rescue |

| Inflammation Markers (GFAP, Iba1) | Elevated | Suppressed | Significant Reduction |

Table 1: Summary of L-NAT Efficacy in the mSOD1(G93A) ALS Mouse Model.[2]

Mechanistic investigations in these animals confirmed that L-NAT reached the brain and spinal cord and exerted its proposed effects.[2] This included reduced release of cytochrome c, inhibition of caspase-3 activation, and suppression of gliosis (as indicated by decreased levels of GFAP and Iba1).[2]

Methodologies for Preclinical Evaluation

To rigorously assess the therapeutic potential of NAT or similar compounds for ALS, a standardized preclinical testing cascade is essential. This workflow ensures that decisions to advance a compound are based on robust and reproducible data.

Sources

- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Oxidative stress and neuroinflammation in Alzheimer's disease and amyotrophic lateral sclerosis: common links and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kynurenine Pathway Metabolites as Biomarkers for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kynurenine Pathway Metabolites as Biomarkers for Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchers.mq.edu.au [researchers.mq.edu.au]

- 13. Genetic Analysis of Tryptophan Metabolism Genes in Sporadic Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Genetic Analysis of Tryptophan Metabolism Genes in Sporadic Amyotrophic Lateral Sclerosis [frontiersin.org]

- 15. journaltxdbu.com [journaltxdbu.com]

- 16. N-ACETYL-L-TRYPTOPHAN SODIUM [drugs.ncats.io]

protocol for preparing N-Acetyl-L-tryptophan sodium solutions

Application Note: Protocol for the Preparation and Integration of N-Acetyl-L-Tryptophan Sodium Solutions

Executive Summary

N-Acetyl-L-tryptophan sodium (NAT-Na) is a critical stabilizing excipient utilized in biopharmaceutical formulations, most notably in the stabilization of Human Serum Albumin (HSA). This application note provides a comprehensive, self-validating protocol for formulating NAT-Na stock solutions. By detailing the mechanistic rationale, physicochemical constraints, and step-by-step compounding instructions, this guide ensures maximal protein stability and prevents localized denaturation during downstream processing.

Mechanistic Rationale & Excipient Selection

Why N-Acetyl-L-Tryptophan? During biomanufacturing, therapeutic proteins are subjected to significant thermal and oxidative stress. For instance, viral inactivation protocols for HSA require pasteurization at 60°C for 10 hours (1)[1]. Under these conditions, the free sulfhydryl group of the Cys-34 residue is highly susceptible to oxidation, leading to protein denaturation. NAT acts as a preferential oxidation scavenger, protecting these critical residues (2)[2]. It is typically formulated in tandem with sodium caprylate (octanoate), which binds to multiple hydrophobic sites to increase the protein's thermal denaturation temperature[1].

Why the Sodium Salt (NAT-Na)? The free acid form of N-Acetyl-L-tryptophan exhibits exceptionally poor aqueous solubility (< 5 mg/mL at 25°C) (3)[3]. Attempting to dissolve the free acid directly into a protein bulk requires aggressive pH adjustments that create localized acidic microenvironments, leading to irreversible protein precipitation. By utilizing the pre-formed sodium salt (NAT-Na), formulators can easily prepare highly concentrated stock solutions (e.g., 0.5 M) that integrate seamlessly into the final formulation without disrupting the target pH (4)[4].

Because NAT-Na is highly hygroscopic (5)[5], the bulk powder must be stored in tightly sealed containers with desiccants. Failure to account for absorbed moisture will result in sub-potent stock solutions, leading to inadequate protein stabilization.

Figure 1: Synergistic stabilization of Human Serum Albumin by NAT-Na and Sodium Caprylate.

Physicochemical Parameters & Formulation Data

To ensure reproducibility, the following physicochemical parameters and target concentrations must be verified prior to compounding.

Table 1: Physicochemical Comparison and Target Formulation Parameters

| Parameter | N-Acetyl-L-Tryptophan (Free Acid) | N-Acetyl-L-Tryptophan Sodium (NAT-Na) |

| CAS Number | 1218-34-4 | 87205-66-1 |

| Molecular Weight | 246.26 g/mol | 268.24 g/mol |

| Aqueous Solubility (25°C) | < 5 mg/mL | > 100 mg/mL |

| Hygroscopicity | Low | High (Requires desiccation) |

| Standard HSA Formulation | N/A | 0.08 mmol per gram of protein |

| Final Conc. in 5% HSA (50 g/L) | N/A | 4.0 mM |

| Final Conc. in 20% HSA (200 g/L) | N/A | 16.0 mM |

Experimental Workflow & Protocol

This protocol describes the preparation of 1.0 Liter of a 0.5 M NAT-Na stock solution and its subsequent integration into a protein bulk.

Materials & Equipment:

-

N-Acetyl-L-tryptophan sodium salt (Purity ≥ 99.0%, Bioburden tested)

-

Water for Injection (WFI), USP/EP grade

-

1 M NaOH and 1 M HCl (for pH adjustment)

-

Calibrated pH meter with temperature compensation

-

0.22 µm Polyethersulfone (PES) sterile filter capsule

-

Amber glass or light-protected compounding vessel

Phase 1: Stock Solution Preparation (0.5 M)

-

Vessel Preparation: Tare a clean, light-protected compounding vessel. Add 800 mL of WFI (20–25°C). Causality Note: NAT is photosensitive over extended periods; light protection prevents photo-oxidation of the indole ring[2].

-

Solute Addition: Accurately weigh 134.12 g of NAT-Na (Calculated as: 0.5 mol/L × 268.24 g/mol ). Slowly add the powder to the vortex of the stirring WFI to prevent clumping.

-

Dissolution: Agitate at 300-400 RPM for 15–20 minutes until the solution is completely clear and free of visible particulates.

-

pH Adjustment: Measure the pH of the solution. Carefully adjust the pH to the target range of 6.8 to 7.2 using 1 M HCl or 1 M NaOH. Causality Note: Matching the stock pH to the final protein formulation pH (typically ~7.0 for HSA) prevents localized pH shock and subsequent protein aggregation during integration.

-

Volume Make-up: Add WFI to reach a final volumetric target of 1000 mL. Mix for an additional 5 minutes.

-

Sterile Filtration: Pass the solution through a 0.22 µm PES filter into a sterile, light-protected receiving vessel. Causality Note: PES is strictly recommended over Nylon or Cellulose Acetate due to its exceptionally low protein/peptide binding characteristics.

Phase 2: Integration into Protein Bulk

-

Calculation: Determine the required volume of the 0.5 M stock. To achieve the industry standard of 16 mM NAT-Na in a 20% HSA solution, calculate via C1V1=C2V2 : (500 mM) × V1 = (16 mM) × (1000 mL) → V1 = 32 mL. Add 32 mL of the 0.5 M stock per 1.0 L of final formulated bulk.

-

Addition: Under continuous, low-shear mixing (to avoid protein foaming), add the NAT-Na stock to the protein bulk at a steady rate of ~50 mL/min.

-

Equilibration: Allow the formulated bulk to mix for 30 minutes prior to downstream sterile filtration and filling.

Figure 2: Step-by-step workflow for preparing and integrating NAT-Na stock solutions.

Quality Control & Troubleshooting

-

Chromatographic Verification: The final concentration of NAT-Na should be verified via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Use a C4 (n-butyl-coated silica) column with a gradient elution of acetonitrile/water supplemented with 0.1% (v/v) trifluoroacetic acid (TFA). NAT typically elutes distinctly from the protein peak (e.g., ~4.9 min for NAT vs. ~10.8 min for HSA) (6)[6].

-

Discoloration: If the stock solution develops a yellow or brown tint, this indicates photo-oxidation of the tryptophan indole ring. Discard the solution and ensure strict light protection during the next compounding cycle.

References

-

EJUA. "QUALITY EVALUATION OF PHARMACEUTICAL HUMAN SERUM ALBUMIN PREPARATIONS AVAILABLE IN PHARMACIES IN ADEN GOVERNORATE." Electronic Journal of University of Aden, 2023. 6

-

Anraku, M., et al. "Stabilizing mechanisms in commercial albumin preparations: Octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress." Biochimica et Biophysica Acta (BBA), 2004. 1

-

Kouno, Y., et al. "N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan." Biochemistry and Biophysics Reports, 2016. 2

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 700653, N-Acetyl-L-tryptophan." PubChem, 2024.3

-

Guidechem. "CAS 1218-34-4 N-Acetyl-L-tryptophan." Guidechem Excipient Database, 2024. 5

-

ACS Publications. "pH-Switchable Phase-Transfer Agents for Host Cell Protein Rejection in the Cascaded Biocatalytic Synthesis of an Active Pharmaceutical Ingredient." Organic Process Research & Development, 2022.4

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [guidechem.com]

- 6. ejua.net [ejua.net]

Application Note: Determining the Optimal Concentration of N-Acetyl-L-tryptophan (NAT) for Biotherapeutic Protein Stability

Audience: Formulation Scientists, Analytical Chemists, and Biopharmaceutical Drug Development Professionals. Objective: To provide a comprehensive, mechanistically grounded framework for determining the optimal concentration of N-Acetyl-L-tryptophan (NAT) to mitigate oxidative and thermal degradation in protein therapeutics.

Mechanistic Causality: The Dual Role of N-Acetyl-L-tryptophan

The stability of therapeutic proteins—ranging from Human Serum Albumin (HSA) to highly engineered monoclonal antibodies (mAbs)—is constantly challenged by thermal stress and reactive oxygen species (ROS) generated during manufacturing, light exposure, and prolonged storage[1].

N-acetyltryptophan (NAT) has long been utilized as a critical excipient to prevent oxidative protein degradation[2]. Its efficacy is rooted in two distinct biophysical mechanisms:

-

Sacrificial Antioxidant: Tryptophan (Trp) and Methionine (Met) residues located in the Complementarity-Determining Regions (CDRs) of mAbs are highly susceptible to oxidation, which can lead to target-binding failure and immunogenic aggregation. NAT acts as a preferential, sacrificial scavenger of peroxyl radicals and singlet oxygen[2]. Because it has a lower oxidation potential than the protein's native residues, NAT is oxidized first, degrading into stable byproducts such as kynurenine (Kyn), N-formylkynurenine (NFK), and hydroxytryptophan (OH-Trp)[2].

-

Thermal Stabilizer: In proteins like HSA, NAT binds to specific hydrophobic pockets. This binding thermodynamically stabilizes the native folded state, increasing the free energy of unfolding and preventing aggregation during high-heat processes like pasteurization (e.g., 60°C for 10 hours)[3].

Fig 1: Mechanism of N-Acetyl-L-tryptophan (NAT) as a sacrificial antioxidant and thermal stabilizer.

Concentration Dynamics: Balancing Efficacy and Excipient Toxicity

Determining the optimal concentration of NAT is an exercise in balancing protective efficacy against formulation liabilities.

-

Sub-optimal concentrations fail to provide shelf-life protection, leading to unacceptable levels of polypeptide oxidation[4].

-

Excessive concentrations can induce excipient-driven aggregation, alter formulation osmolality, and severely interfere with UV-based analytical assays (as NAT strongly absorbs at 280 nm). Furthermore, high quantities of stabilizers can negatively affect the binding and transport properties of proteins like HSA[3].

For monoclonal antibodies, adding NAT at concentrations of 0.1 mM to 1.0 mM (optimally ~0.3 mM) has been shown to reduce polypeptide oxidation by up to 99%[4]. NAT is also frequently paired with L-methionine to provide comprehensive protection for both Trp and Met residues against stress[5].

Table 1: Target NAT Concentrations by Protein Modality

| Protein Modality | Typical NAT Concentration | Primary Function | Common Co-Excipients |

| Monoclonal Antibodies (mAbs) | 0.1 mM – 1.0 mM (Optimal ~0.3 mM) | ROS Scavenging (Trp protection) | L-Methionine (1 - 10 mM) |

| Human Serum Albumin (HSA) | ~0.08 mmol/g protein (approx. 16-40 mM) | Thermal Stabilization & Antioxidant | Sodium Caprylate |

Experimental Workflows for Concentration Optimization

To establish a self-validating system for your specific biologic, you must empirically determine the optimal NAT concentration. The following protocols detail the necessary steps and the scientific causality behind each action.

Fig 2: Experimental workflow for determining the optimal NAT concentration in protein formulations.

Protocol A: AAPH-Induced Oxidative Stress & LC-MS Peptide Mapping

Purpose: To quantify the protective capacity of NAT against peroxyl radical-induced oxidation of CDR tryptophan residues.

-

Buffer Exchange & Baseline Establishment:

-

Action: Dialyze the therapeutic protein (e.g., 10 mg/mL mAb) into a clean, excipient-free buffer (e.g., 20 mM Histidine-acetate, pH 6.0).

-

Causality: Trace metals or residual host-cell proteins in standard storage buffers can catalyze unpredictable Fenton reactions. Exchanging into a defined buffer isolates the experimental variable strictly to NAT efficacy.

-

-

NAT Spiking (Concentration Gradient):

-

Action: Aliquot the protein and spike in NAT to achieve final concentrations of 0.0, 0.1, 0.3, 1.0, and 5.0 mM.

-

-

Stress Induction via AAPH:

-

Action: Add 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to a final concentration of 1 mM. Incubate at 40°C for 24 hours.

-

Causality: AAPH decomposes thermally to yield peroxyl radicals at a constant, predictable rate. This simulates years of accelerated oxidative stress in a controlled 24-hour window[6].

-

-

Reaction Quenching (Critical Step):

-

Action: Stop the reaction by adding a massive molar excess (e.g., 50 mM) of free L-methionine and free tryptophan, followed by immediate buffer exchange.

-

Causality: Trypsin digestion for LC-MS requires incubation at 37°C for several hours. If AAPH radicals are not neutralized prior to digestion, artificial ex vivo oxidation will occur in the digestion vial, completely invalidating the in vivo formulation data.

-

-

LC-MS/MS Analysis:

-

Action: Perform tryptic digestion and analyze via Reversed-Phase Liquid Chromatography coupled to Mass Spectrometry (RPLC-MS). Monitor for +16 Da (hydroxylation) and +32 Da (kynurenine formation) mass shifts on specific Trp residues[2].

-

System Suitability: Always run a pre-oxidized standard (e.g., H₂O₂-stressed mAb) before the analytical batch to confirm the MS detector's sensitivity to these specific mass shifts.

-

Protocol B: Thermal Stability Screening via Nano-DSC

Purpose: To ensure the chosen NAT concentration does not destabilize the protein's tertiary structure.

-

Sample Preparation: Prepare the protein at 1 mg/mL in the target formulation buffer across the NAT concentration gradient (0.0 to 5.0 mM).

-

Thermal Ramp: Load samples into a Differential Scanning Calorimeter (Nano-DSC). Scan from 20°C to 95°C at a heating rate of 1°C/min.

-

Causality: Heating forces the protein to unfold. If NAT successfully binds to hydrophobic pockets (acting as a thermal stabilizer), the free energy of the system decreases, which will manifest as a rightward shift (increase) in the unfolding transition temperature ( Tm ). Conversely, if high concentrations of NAT disrupt salt bridges, the Tm will decrease.

-

Data Presentation & Interpretation

By cross-referencing the LC-MS oxidation data with SEC-HPLC aggregation data and DSC thermal data, you can pinpoint the exact concentration where protection is maximized and liabilities are minimized.

Table 2: Representative Validation Data for mAb Formulation Optimization

| NAT Concentration (mM) | % Trp Oxidation (CDR) via LC-MS | Tm Shift (°C) via DSC | Aggregation (% HMW via SEC) | Interpretation / Causality |

| 0.0 mM (Control) | 45.2% | Baseline | 5.4% | Unprotected; severe oxidative degradation. |

| 0.1 mM | 12.5% | +0.2 | 2.1% | Sub-optimal; NAT is entirely depleted before 24h. |

| 0.3 mM | 1.2% | +0.8 | 0.8% | Optimal; maximum ROS scavenging, high structural stability. |

| 1.0 mM | 0.9% | +0.9 | 1.1% | Diminishing returns; slight increase in aggregation. |

| 5.0 mM | 0.8% | +1.0 | 3.5% | Liability; excipient-induced aggregation risk outweighs minor oxidation gains. |

References

-

Title: Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations Source: researchgate.net URL: 2

-

Title: Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine Source: nih.gov URL: 5

-

Title: US20170239355A1 - Use of tryptophan derivatives for protein formulations Source: google.com (Google Patents) URL: 4

-

Title: Full article: Multi-attribute Raman spectroscopy (MARS) for monitoring product quality attributes in formulated monoclonal antibody therapeutics Source: tandfonline.com URL: 6

-

Title: Visible Light Degradation of a Monoclonal Antibody in a High-Concentration Formulation: Characterization of a Tryptophan-Derived Chromophoric Photo-product by Comparison to Photo-degradation of N-Acetyl-l-tryptophan Amide Source: acs.org URL: 1

-

Title: Aggregate Removal Nanofiltration of Human Serum Albumin Solution Using Nanocellulose-Based Filter Paper Source: mdpi.com URL: 3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Aggregate Removal Nanofiltration of Human Serum Albumin Solution Using Nanocellulose-Based Filter Paper [mdpi.com]

- 4. US20170239355A1 - Use of tryptophan derivatives for protein formulations - Google Patents [patents.google.com]

- 5. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Topic: HPLC Methods for the Analysis of N-Acetyl-L-tryptophan and its Derivatives

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analysis of N-Acetyl-L-tryptophan (NAT) and its related derivatives using High-Performance Liquid Chromatography (HPLC). N-Acetyl-L-tryptophan is a critical excipient used to stabilize therapeutic protein formulations, such as human serum albumin and monoclonal antibodies, by protecting them from thermal and oxidative stress.[1][2][3] Consequently, robust and reliable analytical methods are essential for its quantification, impurity profiling, and stability assessment. This document explores the fundamental principles behind various HPLC modes—including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair, and Chiral chromatography—and provides field-proven, step-by-step protocols for their implementation. The causality behind experimental choices, from sample preparation to method validation, is explained to ensure scientific integrity and empower researchers to develop and adapt these methods for their specific needs.

Introduction: The Analytical Imperative for N-Acetyl-L-tryptophan

N-Acetyl-L-tryptophan (NAT) serves as a sacrificial antioxidant and thermal stabilizer in biopharmaceutical formulations.[2][3] Its role is to protect the therapeutic protein from degradation, thereby enhancing shelf life and ensuring product safety and efficacy.[1] However, in performing this function, NAT itself can degrade into various derivatives.[2][4][5] The presence of these degradants, along with other process-related impurities, must be carefully monitored.

Regulatory bodies require the characterization and quantification of such compounds to ensure the quality and safety of the final drug product. HPLC, coupled with various detection techniques, stands as the gold standard for this purpose due to its high resolution, sensitivity, and versatility. This guide is designed for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical protocols necessary for the successful analysis of NAT and its derivatives.

Foundational Principles: Selecting the Right HPLC Strategy

The choice of HPLC method is dictated by the physicochemical properties of the analytes (polarity, charge, chirality) and the analytical objective (quantification, impurity profiling, enantiomeric separation).

Chromatographic Modes

-

Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for NAT analysis. The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. NAT and many of its derivatives are moderately polar and are well-retained and resolved by this method.[1][2][6] The retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar derivatives that show little to no retention in RP-HPLC, HILIC is an excellent alternative.[7][8] HILIC employs a polar stationary phase (e.g., amide, diol) and a mobile phase with a high percentage of a nonpolar organic solvent (typically acetonitrile).[9][10] This mode allows for the retention of compounds that would otherwise elute in the void volume of an RP column.

-

Ion-Pair Chromatography (IPC): When dealing with charged or highly ionic derivatives, IPC can be used to enhance retention on a standard reversed-phase column. An ion-pairing reagent (e.g., trifluoroacetic acid, sodium dodecylsulfate) is added to the mobile phase.[11][12] This reagent forms a neutral, hydrophobic ion pair with the charged analyte, increasing its affinity for the nonpolar stationary phase.[13]

-

Chiral Chromatography: N-Acetyl-tryptophan can exist as D and L enantiomers. In applications where the racemic form (N-Acetyl-DL-tryptophan) is used or when stereospecific synthesis or degradation is a concern, chiral separation is necessary. This is achieved directly by using a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.[14][15][16]

Detection Techniques

-

UV-Vis Detection: This is the most common detection method. The indole ring of tryptophan derivatives exhibits strong absorbance around 280 nm, while the acetyl amide bond absorbs strongly at lower wavelengths, such as 220 nm.[1][6][17]

-

Fluorescence Detection (FLD): The indole moiety is naturally fluorescent, offering significantly higher sensitivity and selectivity compared to UV detection.[1] Typical excitation and emission wavelengths are around 280 nm and 360 nm, respectively.[1]

-

Mass Spectrometry (MS): LC-MS is the most powerful tool for the definitive identification of unknown impurities and degradation products.[4][5] When operated in tandem MS mode (MS/MS), it provides unparalleled sensitivity and specificity for quantitative analysis, making it ideal for trace-level impurity analysis.

Experimental Workflow and Method Selection

The overall process from sample receipt to final data reporting follows a structured workflow. The initial choice of methodology is critical and depends on the analyte's properties.

Caption: General experimental workflow for HPLC analysis of NAT.

Caption: Decision tree for selecting the appropriate HPLC method.

Sample Preparation: The Foundation of Reliable Data

Proper sample preparation is paramount to prevent matrix interference and ensure analyte stability. For samples in a protein matrix, such as human albumin solutions, protein removal is the primary goal.

Protocol: Protein Precipitation

Causality: High concentrations of protein will foul the HPLC column and interfere with detection. Precipitation using an acid or organic solvent denatures the proteins, causing them to fall out of solution where they can be removed by centrifugation. Perchloric acid and methanol are commonly used for this purpose.[1][6][18][19]

Step-by-Step Methodology:

-

Aliquot Sample: Transfer a known volume (e.g., 500 µL) of the sample into a microcentrifuge tube.

-

Add Internal Standard (Optional but Recommended): Spike the sample with an internal standard (e.g., N-formyl-DL-tryptophan[19]) to improve accuracy and precision.

-

Precipitate:

-

Method A (Organic Solvent): Add 3 volumes of cold methanol (1.5 mL).

-

Method B (Acid): Add an equal volume (500 µL) of 10% (w/v) perchloric acid.

-

-

Vortex: Mix thoroughly for 30 seconds to ensure complete protein precipitation.

-

Incubate: Let the mixture stand for 10 minutes at 4°C to allow for full precipitation.

-

Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

Note on Stability: Tryptophan and its derivatives can be susceptible to oxidation and photodegradation.[18][20] It is advisable to work quickly, protect samples from light by using amber vials, and analyze them promptly after preparation.

Application Protocols and Methodologies

Protocol 1: RP-HPLC for Quantification of NAT in Human Albumin

This method is a robust, isocratic RP-HPLC method suitable for routine quantification of NAT in protein formulations.

Rationale: A C18 column provides excellent retention for the moderately nonpolar NAT molecule. A phosphate buffer is used to control the mobile phase pH, which is critical for ensuring consistent ionization state of the analyte and, therefore, reproducible retention times. UV detection at 220 nm is chosen for high sensitivity, targeting the acetyl amide bond.[1][6]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Accucore XL-C18)[1][6] |

| Mobile Phase | Acetonitrile and Phosphate Buffered Solution (pH 2.3)[1][6] |

| Elution Mode | Gradient[1][6] or Isocratic (e.g., 25% Methanol in 0.1 M NaAc, pH 5.7)[1] |

| Flow Rate | 0.7 mL/min[1][6] |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection | UV at 220 nm[1][6] or 280 nm[19] |

Step-by-Step Methodology:

-

Prepare the mobile phase as described in the table. Filter and degas thoroughly.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare calibration standards of NAT in the mobile phase (e.g., 1-60 µg/mL).[1][6]

-

Prepare the sample as described in the protein precipitation protocol.

-

Inject the standards to generate a calibration curve.

-

Inject the prepared sample(s).

-

Integrate the peak corresponding to NAT and quantify its concentration using the calibration curve.

Protocol 2: Stability-Indicating RP-HPLC Method for NAT

This gradient method is designed to separate NAT from its potential degradation products and process-related impurities.

Rationale: A gradient elution is necessary to resolve compounds with a wide range of polarities. The gradient starts with a high aqueous content to retain polar impurities and gradually increases the organic content to elute the main NAT peak and any less polar degradants. This approach is fundamental for forced degradation studies.[2][5]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Ultrasphere C18)[17] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in 80:20 Acetonitrile/Water[17] |

| Flow Rate | 1.0 mL/min[17] |

| Column Temperature | 30°C[17] |

| Injection Volume | 20 µL[17] |

| Detection | UV at 220 nm and 280 nm[17] |

| Gradient Program | 5% B (0-2 min), 5-65% B (2-37 min), 65-100% B (37-42 min), hold at 100% B (42-47 min), return to 5% B (47-50 min), re-equilibrate (50-60 min).[17] |

Step-by-Step Methodology:

-

Forced Degradation (for method development): Subject NAT solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate degradation products.[5]

-

Prepare and equilibrate the HPLC system with the mobile phases and gradient program.

-

Inject a control (unstressed) sample of NAT and the stressed samples.

-

Analyze the chromatograms to ensure baseline resolution between the NAT peak and all degradation peaks.

-

Once the method is developed, it can be used to analyze the stability of NAT in drug product samples over time.

Method Validation: Establishing Trust and Reliability

A developed HPLC method must be validated to ensure it is suitable for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).

| Parameter | Description & Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). Peak purity analysis should be performed. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. Correlation coefficient (r²) should be >0.999.[1][21] |

| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results to the true value. Typically assessed by spike/recovery studies, with recovery of 98-102% desired.[1][21] |

| Precision | The degree of scatter between a series of measurements. Expressed as Relative Standard Deviation (RSD). Repeatability (intra-day) and Intermediate Precision (inter-day) RSD should be <2%.[1][19][21] |

| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][4][6] |

| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |

Conclusion

The analysis of N-Acetyl-L-tryptophan and its derivatives is a critical component of quality control in the biopharmaceutical industry. The choice of HPLC method—be it reversed-phase, HILIC, ion-pair, or chiral—must be tailored to the specific analytical challenge. The protocols and principles outlined in this guide provide a robust framework for developing, validating, and implementing reliable methods. By understanding the causality behind chromatographic principles and adhering to systematic protocols, researchers can generate high-quality, trustworthy data essential for drug development and release.

References

-

ResearchGate. (n.d.). Determination of Acetyl-Tryptophan in Human Albumin by Reversed-Phase High Performance Liquid Chromatography. Available from: [Link]

-

Fang, L., et al. (2011). Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation. Journal of Chromatography A, 1218(49), 8939-8946. Available from: [Link]

-

USP-NF. (n.d.). N-Acetyl-dl-tryptophan. Available from: [Link]

-

Lassen, R. D., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Plant Science, 10, 1499. Available from: [Link]

-

Gheorghe, A., et al. (2016). Chromatographic analysis of tryptophan metabolites. Journal of Chromatography B, 1019, 149-163. Available from: [Link]

-

Li, H., et al. (2015). Indirect chiral separation of tryptophan enantiomers by high performance liquid chromatography with indirect chemiluminiscence detection. Journal of Chromatography B, 1006, 113-118. Available from: [Link]

-

Dai, Z., et al. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology, 2019, 119-130. Available from: [Link]

-